1-Bromo-4-[(phenylsulfonyl)methyl]benzene CAS number 91110-68-8
1-Bromo-4-[(phenylsulfonyl)methyl]benzene CAS number 91110-68-8
An In-Depth Technical Guide to 1-Bromo-4-[(phenylsulfonyl)methyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-[(phenylsulfonyl)methyl]benzene (CAS No. 91110-68-8) is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its structure uniquely combines two highly valuable reactive centers: an aryl bromide amenable to palladium-catalyzed cross-coupling reactions and a benzylic bromide activated by an adjacent electron-withdrawing phenylsulfonyl group, making it an excellent substrate for nucleophilic substitution. This guide provides a comprehensive technical overview, including its physicochemical properties, plausible synthetic routes, core reactivity, and detailed experimental protocols for its application in key organic transformations, underscoring its utility for the construction of complex molecular architectures.
Core Compound Identity and Physicochemical Properties
1-Bromo-4-[(phenylsulfonyl)methyl]benzene, also known as 4-bromobenzyl phenyl sulfone, is a crystalline solid at room temperature. The strategic placement of its functional groups makes it a versatile intermediate for sequential and orthogonal chemical modifications.
| Property | Value | Source |
| CAS Number | 91110-68-8 | N/A |
| Molecular Formula | C₁₃H₁₁BrO₂S | N/A |
| Molecular Weight | 311.20 g/mol | N/A |
| IUPAC Name | 1-Bromo-4-[(phenylsulfonyl)methyl]benzene | N/A |
| Appearance | White to off-white crystalline solid (predicted) | N/A |
| Melting Point | Not explicitly reported; predicted to be >100 °C | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO); insoluble in water (predicted) | N/A |
Spectroscopic Data: While experimentally derived spectra for this specific compound are not widely published, predicted NMR data provides insight into its structure.
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¹H NMR (Predicted): The spectrum is expected to show a singlet for the benzylic methylene protons (CH₂) around δ 4.5-5.0 ppm, shifted downfield by the adjacent sulfonyl group and aromatic ring. The aromatic protons would appear as a series of multiplets in the δ 7.2-7.8 ppm range.
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¹³C NMR (Predicted): Key signals would include the benzylic carbon (CH₂) around δ 60-65 ppm and the carbon bearing the bromine atom (C-Br) in the aromatic region around δ 122-125 ppm.[1]
Synthesis and Mechanism
While specific literature detailing the synthesis of 91110-68-8 is scarce, a robust and logical pathway can be constructed from fundamental and well-documented organic reactions. The most plausible approach involves a two-step sequence starting from commercially available 4-bromobenzyl bromide and a sulfinate salt.
Proposed Synthetic Pathway: Nucleophilic Alkylation followed by Oxidation
A highly efficient method involves the S-alkylation of a thiolate, followed by oxidation to the sulfone.
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Step 1: Synthesis of 4-Bromobenzyl Phenyl Sulfide. Thiophenol is deprotonated with a mild base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent like DMF or acetonitrile to generate the thiophenolate anion.[2] This potent nucleophile then displaces the bromide from 4-bromobenzyl bromide via a standard Sₙ2 reaction.[3] The driving force is the formation of a stable carbon-sulfur bond.
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Step 2: Oxidation to the Sulfone. The resulting sulfide is oxidized to the corresponding sulfone. This transformation is reliably achieved using strong oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The reaction proceeds through a sulfoxide intermediate, which is further oxidized to the final sulfone product.[4]
Caption: Proposed two-step synthesis pathway.
Chemical Reactivity and Applications in Drug Discovery
The synthetic value of 1-bromo-4-[(phenylsulfonyl)methyl]benzene lies in its bifunctional nature, allowing for selective and sequential reactions at two distinct sites.
Reactivity at the Benzylic Position (C-Br)
The methylene bridge is activated by both the adjacent benzene ring and the potent electron-withdrawing phenylsulfonyl group. This makes the benzylic bromide an excellent electrophile and a superb leaving group for Sₙ2 nucleophilic substitution reactions . This site allows for the facile introduction of a wide variety of nucleophiles, including:
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O-Alkylation: Reaction with alcohols or phenols to form ethers.
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N-Alkylation: Reaction with amines to form substituted amines.
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S-Alkylation: Reaction with thiols to form thioethers.[5]
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C-Alkylation: Reaction with stabilized carbanions (e.g., from malonic esters) to form new C-C bonds.
This reactivity is fundamental for building molecular complexity and exploring the chemical space around a core scaffold.
Reactivity at the Aryl Position (Ar-Br)
The bromine atom on the phenyl ring is a classic handle for palladium-catalyzed cross-coupling reactions . The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds in pharmaceutical development.[6] This reaction enables the coupling of the aryl bromide with a host of organoboron reagents (boronic acids or esters), introducing new aryl, heteroaryl, or vinyl groups.
The general catalytic cycle for the Suzuki coupling involves three key steps:
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Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.[7]
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Transmetalation: The organic moiety from the activated boronic acid is transferred to the palladium center.[6]
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Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
The ability to perform these two distinct types of reactions orthogonally makes this reagent a powerful tool for building complex, drug-like molecules and focused compound libraries.
Experimental Protocols
The following protocols are representative examples of how 1-bromo-4-[(phenylsulfonyl)methyl]benzene can be utilized in synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling the aryl bromide with a generic arylboronic acid.
Objective: To synthesize 4-[(phenylsulfonyl)methyl]-1,1'-biphenyl.
Materials:
-
1-Bromo-4-[(phenylsulfonyl)methyl]benzene (1.0 eq)
-
Phenylboronic acid (1.2-1.5 eq)
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Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
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Triphenylphosphine (PPh₃, 2-10 mol%) or other suitable phosphine ligand
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Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
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Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v) or Toluene/Water
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-[(phenylsulfonyl)methyl]benzene, phenylboronic acid, and the base (K₂CO₃).
-
Add the palladium catalyst and phosphine ligand.
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Add the degassed solvent system (dioxane/water).
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Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Upon completion (typically 4-16 hours), cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and water. Separate the organic layer.
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Wash the organic layer with water, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl product.
Protocol 2: Nucleophilic Substitution (S-Alkylation)
This protocol details the reaction at the benzylic position with a thiol nucleophile.
Objective: To synthesize {4-[(4-chlorophenyl)sulfanylmethyl]phenyl}methyl(phenyl)sulfone.
Materials:
-
1-Bromo-4-[(phenylsulfonyl)methyl]benzene (1.0 eq)
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4-Chlorothiophenol (1.1 eq)
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Potassium carbonate (K₂CO₃) (1.5 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a round-bottom flask, add 4-chlorothiophenol and the solvent (DMF).
-
Add potassium carbonate to the mixture and stir for 15-20 minutes at room temperature to form the thiophenolate salt.
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Add a solution of 1-bromo-4-[(phenylsulfonyl)methyl]benzene in DMF dropwise to the stirring mixture.
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Continue stirring at room temperature or warm slightly (e.g., to 40-50 °C) to drive the reaction to completion. Monitor by TLC or LC-MS.
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Once the starting material is consumed (typically 2-6 hours), pour the reaction mixture into ice-water.
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Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic extracts and wash with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
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Purify the crude residue via recrystallization or silica gel chromatography to obtain the pure thioether product.[2]
Safety and Handling
As with related organobromine and sulfone compounds, 1-bromo-4-[(phenylsulfonyl)methyl]benzene should be handled with appropriate care.
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Hazard Class: Expected to be an irritant. May cause skin, eye, and respiratory irritation.[8]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
1-Bromo-4-[(phenylsulfonyl)methyl]benzene is a strategically designed synthetic intermediate that offers chemists dual reactivity for the construction of elaborate organic molecules. Its aryl bromide functionality provides a reliable entry point for modern cross-coupling chemistry, while the activated benzylic bromide allows for a vast array of nucleophilic substitutions. This combination, grounded in well-understood and robust reaction mechanisms, secures its place as a valuable building block for professionals in drug discovery and advanced materials synthesis.
References
-
PrepChem. Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. Available from: [Link]
-
O’Donovan, D. H., & Al-Zoubi, R. M. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1908–1911. Available from: [Link]
-
ChemBK. 1-bromo-4-(methylsulphonyl)benzene. Available from: [Link]
-
Organic Syntheses. (2005). Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. Organic Syntheses, 82, 157. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Li, J., et al. (2021). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 86(17), 11645–11656. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Găină, L. I., et al. (2020). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2020(4), M1161. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. Available from: [Link]
-
ChemBK. 1-bromo-4-(methylsulphonyl)benzene - Risk and Safety. Available from: [Link]
-
Khan Academy. Reactions at the benzylic position. Available from: [Link]
-
Mizuta, S., et al. (2016). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 6(113), 111956-111963. Available from: [Link]
-
Chemistry Steps. Benzylic Bromination. Available from: [Link]
-
The Royal Society of Chemistry. (2013). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Supporting Information. Available from: [Link]
-
Organic Syntheses. (2021). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using [Rh(esp)₂]₂. Organic Syntheses, 98, 200-218. Available from: [Link]
- Google Patents. (2013). CN102924347A - Preparation method of phenyl methyl sulphone derivatives.
- Google Patents. (2020). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
- Google Patents. (1967). US3296311A - Process for the nuclear bromination of thiophenols.
-
Crunch Chemistry. Friedel-Crafts reactions in benzene. Available from: [Link]
-
ACG Publications. (2023). Supporting Information: Records of Natural Products. Available from: [Link]
-
ChemRxiv. (2024). Visible-light-mediated propargylation & allylation of phenols/ thiophenols. Available from: [Link]
-
SID. (2012). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Available from: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 25 MHz, D2O, predicted). Available from: [Link]
-
Khan Academy. Friedel-Crafts acylation. Available from: [Link]
- Google Patents. (2000). US6037509A - Process for producing 1-bromo-4-phenylbutane.
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Available from: [Link]
-
Chemguide. friedel-crafts acylation of benzene. Available from: [Link]
-
YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. Available from: [Link]
- Google Patents. (2006). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
-
Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. Available from: [Link]
-
PMC. (2022). Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. Available from: [Link]
- Google Patents. (2003). US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
- Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Sources
- 1. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813) [np-mrd.org]
- 2. sid.ir [sid.ir]
- 3. Khan Academy [khanacademy.org]
- 4. 4-Bromophenyl methyl sulfone synthesis - chemicalbook [chemicalbook.com]
- 5. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chembk.com [chembk.com]
